molecular formula C18H15F3N4O3S2 B2362817 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 867041-40-5

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2362817
CAS No.: 867041-40-5
M. Wt: 456.46
InChI Key: MGNMGOQHCKPKQE-UHFFFAOYSA-N
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Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.

Scientific Research Applications

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiadiazole derivatives have been studied for their anticancer activities .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. For example, it could be investigated for potential medicinal uses, given that other thiadiazole derivatives have shown biological activity .

Preparation Methods

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide involves multiple steps. One common method starts with the reaction of 4-nitrophenylacetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This reaction produces intermediate hydrazine derivatives, which are then treated with hydrazonoyl chloride derivatives to form the 1,3,4-thiadiazole ring .

Chemical Reactions Analysis

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is unique due to its trifluoromethylbenzamide group, which enhances its biological activity and stability. Similar compounds include:

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S2/c1-2-15-23-24-17(29-15)25-30(27,28)14-8-6-13(7-9-14)22-16(26)11-4-3-5-12(10-11)18(19,20)21/h3-10H,2H2,1H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNMGOQHCKPKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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